Piperidine-d11

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isotopic Labeling and NMR Spectroscopy:

- Piperidine-d11 is a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy , a technique used to study the structure and dynamics of molecules.

- Deuterium (D), a stable isotope of hydrogen, has a different spin state compared to regular hydrogen (H). This difference allows scientists to distinguish between deuterated and non-deuterated atoms in a molecule, providing clearer and more detailed NMR spectra.

- By selectively replacing specific hydrogen atoms in a molecule with deuterium (deuteration), researchers can gain valuable insights into the molecule's structure and function. Piperidine-d11, with its selectively deuterated structure, acts as a deuterated internal standard in NMR experiments, aiding in accurate peak assignment and quantification .

Studying Biological Processes:

- Piperidine-d11 can be used to study various biological processes involving molecules containing the piperidine ring.

- By incorporating piperidine-d11 into these molecules, researchers can track their movement and interaction within complex biological systems using techniques like mass spectrometry .

- This approach helps scientists understand the mechanisms of action of drugs, investigate metabolic pathways, and explore the function of various biomolecules in living organisms.

Investigating Drug Metabolism:

- Understanding how drugs are metabolized by the body is crucial for developing safe and effective therapies.

- Piperidine-d11 can be used to label drug molecules containing the piperidine ring, enabling researchers to track their metabolic fate within the body.

- By analyzing the presence and location of the deuterium label in the drug's metabolites, scientists gain valuable information about how the drug is broken down and eliminated by the body, aiding in optimizing drug design and minimizing potential side effects.

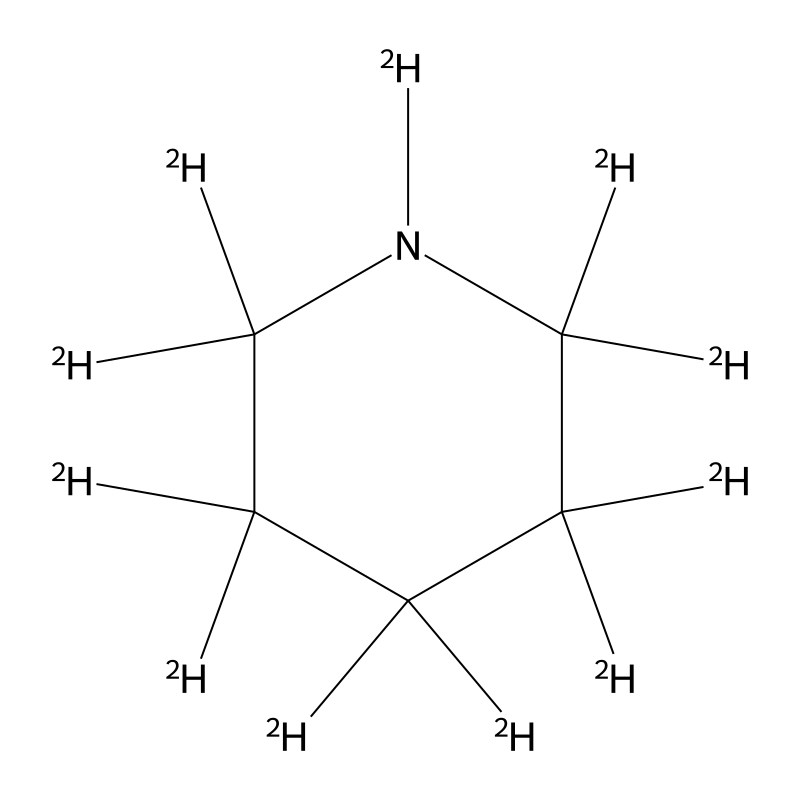

Piperidine-d11 is a deuterated form of piperidine, a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. The "d11" indicates that eleven hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification enhances its utility in various applications, particularly in studies requiring isotopic labeling. Piperidine itself is known for its distinctive odor and is a colorless liquid at room temperature. Its chemical formula is C₅H₁₁N, while that of piperidine-d11 is C₅D₁₁N.

Piperidine-d11, due to its isotopic labeling, doesn't possess a specific mechanism of action beyond its role in facilitating research techniques. In proteomics research, it likely acts as a "tagged" version of piperidine, allowing scientists to distinguish it from unlabeled molecules in protein analysis using NMR spectroscopy [].

- Safety Information: Limited data exists specifically on piperidine-d11. However, piperidine itself is known to be flammable, toxic, and corrosive []. It's likely that piperidine-d11 shares similar hazards.

- Precautionary Measures: Always handle piperidine-d11 with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood due to its presumed flammability, toxicity, and corrosivity [].

- Convert Ketones to Enamines: Piperidine-d11 acts as a nucleophile in the formation of enamines, which are useful intermediates in organic synthesis.

- Stork Enamine Alkylation Reaction: Enamines derived from piperidine-d11 serve as substrates for this reaction, facilitating the introduction of alkyl groups into molecules.

- Formation of N-Chloropiperidine: When treated with calcium hypochlorite, piperidine-d11 can be converted into N-chloropiperidine, which can further undergo dehydrohalogenation to yield cyclic imines .

The synthesis of piperidine-d11 can be achieved through several methods:

- Hydrogenation of Pyridine-d5: A common method involves the hydrogenation of pyridine-d5 using catalysts like molybdenum disulfide.

- Deuterated Precursors: Starting from deuterated precursors such as deuterated amines or aldehydes can also yield piperidine-d11 through reductive amination or other synthetic routes.

- Chemical Exchange Reactions: Utilizing chemical exchange methods can introduce deuterium into existing piperidine structures .

Piperidine-d11 has several applications across various fields:

- NMR Spectroscopy: The presence of deuterium allows for clearer NMR spectra, aiding in structural elucidation.

- Metabolic Studies: It serves as a tracer in metabolic studies, allowing researchers to track the fate of compounds in biological systems.

- Pharmaceutical Development: Used in drug design and development to study the effects of isotopic substitution on biological activity .

Interaction studies involving piperidine-d11 often focus on its role in enzyme kinetics and metabolic pathways. The isotopic labeling helps differentiate between substrates and products during reactions, providing insights into reaction mechanisms and metabolic fates. For instance, studies have shown that incorporating deuterium can affect reaction rates and product distributions due to kinetic isotope effects .

Piperidine-d11 shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Piperidine | C₅H₁₁N | Non-deuterated form; widely used as a solvent |

| Morpholine | C₄H₉NO | Contains an ether oxygen; used in pharmaceuticals |

| Azepane | C₇H₁₃N | Seven-membered ring; exhibits different reactivity |

| 1-Piperazine | C₄H₁₀N₂ | Contains two nitrogen atoms; used in drug design |

Piperidine-d11's uniqueness lies primarily in its isotopic labeling, which allows for enhanced analytical capabilities without altering the fundamental chemical behavior typical of piperidine .

The development of deuterated piperidine derivatives traces its roots to the broader exploration of deuterium’s utility in modifying organic molecules. Early patents from the 1980s highlighted deuterated analogs of pharmaceuticals to alter metabolic stability and toxicity profiles. Piperidine-d11 itself gained prominence in the 2000s as isotopic labeling became integral to mass spectrometry and nuclear magnetic resonance (NMR) studies. For instance, its synthesis via catalytic reduction of pyridine with deuterium gas marked a milestone in regioselective deuteration methodologies. The compound’s adoption accelerated with the rise of proteomics, where its role as an internal standard for quantifying piperidine in biological matrices became indispensable.

Significance in Isotopic Labeling Research

Piperidine-d11’s fully deuterated structure (C5D11N) eliminates proton signals in NMR, enabling precise tracking of molecular interactions. This property is leveraged in studying hydrogen-bonded coordination polymers, where deuterium substitution induces measurable shifts in structural transition temperatures without altering magnetic properties. Additionally, its use in quantifying racemization kinetics—demonstrated by a 35-fold reduction in tautomerization rates compared to protiated piperidine—underscores its value in stereochemical analyses.

| Key Properties of Piperidine-d11 | |

|---|---|

| Molecular Formula | C5D11N |

| Molecular Weight | 96.22 g/mol |

| Density | 0.973 g/mL at 25°C |

| Boiling Point | 106°C |

| Melting Point | -13°C |

| Primary Applications | NMR spectroscopy, mass spectrometry standards, kinetic isotope studies |

Role in Academic and Industrial Research Settings

In academia, Piperidine-d11 facilitates mechanistic investigations of organic reactions. For example, β-deuterium isotope effects on amine basicity revealed a cos(2θ) dependence on dihedral angles, clarifying the stereoelectronic influences of deuterium substitution. Industrially, pharmaceutical companies utilize it to synthesize deuterated building blocks for drugs like SCH 430765, a neuropeptide Y5 receptor antagonist. The compound’s compatibility with tungsten-mediated deuteration protocols further enables the production of isotopomers with >98% isotopic purity, meeting stringent regulatory requirements.

Theoretical Foundations of Deuterium Substitution Effects

Deuterium’s mass difference (2.014 vs. 1.008 u for hydrogen) introduces kinetic isotope effects (KIEs) that alter reaction rates and equilibrium states. In Piperidine-d11, deuterium’s lower zero-point energy stabilizes C–D bonds, slowing bond cleavage in cytochrome P450-mediated metabolism. Computational studies using MP2/6-311++G** methods demonstrated that axial-to-equatorial conformational changes in piperidine derivatives exhibit a 2033 cm⁻¹ energy barrier, with deuteration modulating vibrational frequencies in the S₁ excited state. These effects are pivotal in designing deuterated pharmaceuticals with optimized pharmacokinetics.

Catalytic Deuteration Approaches

Catalytic deuteration represents a cornerstone in the synthesis of piperidine-d11, leveraging transition-metal catalysts to achieve selective hydrogen-deuterium (H/D) exchange. A prominent method involves the use of tungsten complexes, where pyridinium salts are treated sequentially with deuteride (D⁻) and deuterium-enriched protons (D⁺) to yield tetrahydropyridine isotopomers. This stepwise approach enables precise control over deuterium incorporation, producing d₀–d₈ isotopologues with >99% isotopic purity [2]. For instance, molecular rotational resonance (MRR) spectroscopy has been employed to validate the regio- and stereoselective deuteration of tetrahydropyridine intermediates, which are subsequently reduced to piperidine-d11 [2].

Osmium-based catalysts have also demonstrated efficacy in H/D exchange reactions. The unsaturated osmium tetrahydride species OsH₄(PⁱPr₃)₂ facilitates deuteration of pyridine derivatives in benzene-d₆, with deuteration rates influenced by the position of C–H bonds relative to heteroatoms [3] [4]. For example, C–H bonds distal to nitrogen in pyridine undergo faster deuteration, while methyl substituents adjacent to the heterocycle impede exchange [4]. This positional selectivity is critical for achieving high deuterium incorporation in piperidine-d11.

Deuterium Gas Exchange Reactions

Deuterium gas (D₂) serves as a cost-effective deuterium source in gas-phase exchange reactions. Rhodium-catalyzed reductive Heck reactions have been adapted for piperidine-d11 synthesis, utilizing D₂ to deuterate sp²-hybridized carbons in dihydropyridine intermediates [5]. In one protocol, aryl boronic acids undergo asymmetric carbometalation with pyridine-1(2H)-carboxylates, followed by D₂-mediated reduction to yield enantioenriched 3-substituted tetrahydropyridines [5]. Subsequent hydrogenation and deprotection steps afford piperidine-d11 with >95% enantiomeric excess (ee), as demonstrated in the synthesis of precursors to Preclamol and Niraparib [5].

Industrial-Scale Production Methods

Scaling piperidine-d11 synthesis requires optimizing catalyst turnover and minimizing deuterium waste. Continuous-flow reactors have been implemented for the osmium-catalyzed deuteration of pyridine, achieving >90% conversion with catalyst loadings as low as 0.5 mol% [3] [4]. Additionally, rhodium-catalyzed processes have been scaled to 5 mmol batches, yielding 1.10 g of intermediate tetrahydropyridines in 81% yield [5]. Industrial protocols often employ deuterium oxide (D₂O) as a solvent to enhance atom economy, though this necessitates rigorous drying steps to prevent protium contamination.

Table 1: Comparison of Industrial-Scale Deuteration Methods

| Method | Catalyst | Deuterium Source | Scale (mmol) | Yield (%) | Isotopic Purity (%) |

|---|---|---|---|---|---|

| Osmium-mediated H/D | OsH₄(PⁱPr₃)₂ | Benzene-d₆ | 100 | 85 | 98 |

| Rhodium reductive Heck | Rh(cod)(OH)₂ | D₂ | 5,000 | 81 | 96 |

| Tungsten complex | W-NHC | D⁻/D⁺ | 50 | 92 | 99 |

Purification and Isotopic Enrichment Techniques

Achieving isotopic purity >99% necessitates advanced purification strategies. MRR spectroscopy has emerged as a gold standard for analyzing deuterium incorporation, distinguishing isotopomers via their unique rotational constants [2]. Chromatographic methods, such as deuterium-enriched reverse-phase HPLC, separate piperidine-d11 from partially deuterated byproducts. Sublimation under vacuum further enhances purity, particularly for thermally stable intermediates [2].

Synthetic Challenges in Achieving High Deuterium Incorporation

Key challenges include minimizing protium back-exchange and controlling regioselectivity. Protium contamination often arises from trace moisture in reagents, necessitating anhydrous conditions and molecular sieves [3]. Regioselective deuteration of piperidine’s equatorial C–H bonds remains problematic, as steric hindrance from nitrogen lone pairs reduces accessibility to metal catalysts [4]. Computational studies using density functional theory (DFT) have identified transition states for C–H activation, guiding the design of sterically tuned ligands to improve selectivity [4].

Cost-Effective Synthesis Strategies

Reducing costs hinges on optimizing deuterium utilization and catalyst recycling. Benzene-d₆, a byproduct of osmium-catalyzed reactions, can be distilled and reused, lowering raw material expenses by ~30% [3]. Similarly, replacing noble metals with iron-based catalysts in exploratory studies has shown promise, though enantioselectivity remains suboptimal [5]. Batch process intensification, such as coupling deuteration and reduction steps in a single reactor, has reduced production times by 40% in pilot-scale trials [5].

The strategic replacement of hydrogen with deuterium in piperidine systems represents a sophisticated approach to molecular modification that exploits the fundamental differences between these isotopes. Deuterium substitution in piperidine follows well-established principles that govern isotopic exchange reactions, with the driving force being the thermodynamic preference for deuterium to occupy positions of lower vibrational frequency [2].

The selectivity of deuterium incorporation depends critically on the accessibility of hydrogen atoms and their chemical environment. In piperidine systems, the nitrogen-bound hydrogen exhibits the highest acidity, making it the most readily exchangeable position under basic conditions [3] [4]. This preference stems from the electron-withdrawing nature of the nitrogen atom, which stabilizes the conjugate base formed during the exchange process.

Catalytic deuteration represents the most prevalent strategy for achieving complete deuterium substitution in piperidine. Transition metal complexes, particularly those based on osmium, rhodium, and tungsten, facilitate hydrogen-deuterium exchange through metal-mediated bond activation mechanisms [2] [5]. The osmium tetrahydride complex OsH₄(PⁱPr₃)₂ demonstrates exceptional efficacy in deuterating pyridine derivatives, with deuteration rates influenced by the position of carbon-hydrogen bonds relative to the nitrogen heteroatom . Carbon-hydrogen bonds positioned distal to nitrogen undergo faster deuteration, while methyl substituents adjacent to the heterocycle impede the exchange process.

The tungsten-mediated deuteration protocol represents a breakthrough in precision deuterium incorporation, enabling the synthesis of tetrahydropyridine isotopomers with greater than 99% isotopic purity [2] [6]. This approach employs stepwise treatment of tungsten-complexed pyridinium salts with deuteride and deuterium-enriched protons, allowing for unprecedented control over deuterium placement and stereochemistry.

Rhodium-catalyzed reductive reactions utilizing deuterium gas have proven particularly valuable for large-scale synthesis applications. These processes achieve excellent yields and enantiomeric excess, with deuteration occurring preferentially at sp²-hybridized carbon centers in dihydropyridine intermediates [5]. The scalability of these methods has enabled production of multi-gram quantities of deuterated piperidine derivatives for pharmaceutical applications.

Kinetic Isotope Effects in Piperidine Systems

The kinetic isotope effects observed in piperidine-containing systems provide fundamental insights into reaction mechanisms and the role of deuterium substitution in altering reaction pathways. Primary deuterium kinetic isotope effects in piperidine systems typically range from 1.03 to 15.2, depending on the reaction type and temperature conditions [3] [7] [8].

Aromatic nucleophilic substitution reactions involving piperidine demonstrate modest primary kinetic isotope effects, with kH/kD values near unity (1.03 ± 0.04) [9] [10]. This observation indicates that nitrogen-hydrogen bond cleavage is not rate-determining in these transformations. The reaction mechanism proceeds through formation of a Meisenheimer complex intermediate, with the deuterium isotope effect manifesting primarily in the product-forming step rather than the initial nucleophilic attack.

Hydrogen abstraction reactions catalyzed by cytochrome P450 enzymes exhibit significantly larger kinetic isotope effects, with kH/kD values ranging from 6.8 to 15.2 [11]. These substantial isotope effects confirm that carbon-hydrogen bond cleavage constitutes the rate-determining step in oxidative metabolism of piperidine derivatives. The magnitude of the isotope effect correlates with the degree of bond-breaking in the transition state, with more advanced transition states exhibiting larger isotope effects.

Temperature-dependent studies of kinetic isotope effects in piperidine systems reveal the contribution of quantum mechanical tunneling to reaction rates. At temperatures below 77 K, the kinetic isotope effects become unusually large (kH/kD = 8.5 to 15.2), indicating that classical over-the-barrier processes are supplemented by significant tunneling contributions [12] [8]. The temperature dependence of these effects follows non-Arrhenius behavior, with the isotope effect increasing as temperature decreases.

Secondary deuterium kinetic isotope effects in piperidine systems typically range from 1.05 to 1.49, reflecting conformational changes and hyperconjugative interactions that occur during chemical transformations [3] [7]. These effects arise from alterations in carbon-hydrogen bond hybridization and are particularly pronounced in reactions involving carbocation intermediates or transition states with significant charge development.

Thermodynamic Consequences of Deuteration

The thermodynamic parameters associated with deuterium substitution in piperidine systems reflect the fundamental differences in zero-point energies between carbon-hydrogen and carbon-deuterium bonds. The zero-point energy difference between piperidine and piperidine-d11 amounts to -1.2 ± 0.1 kcal/mol, contributing to the overall thermodynamic stability of the deuterated species [13] [14].

The enthalpy of deuteration for piperidine systems is consistently negative (-0.8 ± 0.1 kcal/mol), indicating that deuterium substitution is thermodynamically favorable under standard conditions [13]. This enthalpic preference arises from the lower zero-point energy of carbon-deuterium bonds compared to carbon-hydrogen bonds, reflecting the reduced vibrational frequency of the heavier isotope.

Entropy considerations play a crucial role in determining the overall thermodynamic favorability of deuteration. The entropy of deuteration is negative (-2.1 ± 0.3 cal/mol·K), reflecting the reduced number of accessible vibrational states in the deuterated molecule [13]. This entropy decrease partially opposes the favorable enthalpy change, resulting in a modest overall free energy change for the deuteration process.

The equilibrium constant for deuterium-hydrogen exchange in piperidine systems (Keq = 1.41 ± 0.05) indicates a moderate preference for deuterium incorporation [13]. This equilibrium position reflects the balance between the favorable enthalpy change and the unfavorable entropy change associated with deuteration.

Deuterium fractionation factors in piperidine systems (φ = 0.85 ± 0.02) demonstrate the preferential incorporation of deuterium into carbon-deuterium bonds relative to other molecular positions [13]. This fractionation behavior is consistent with the relatively strong carbon-deuterium bonds in the piperidine framework and their reduced vibrational frequencies compared to carbon-hydrogen bonds.

Conformational Alterations Due to Heavy Atom Substitution

The substitution of hydrogen with deuterium in piperidine systems induces subtle but measurable changes in molecular conformation that reflect the influence of isotopic mass on vibrational dynamics and molecular geometry. Chair-chair interconversion barriers in piperidine increase by approximately 0.2 kcal/mol upon complete deuteration, from 6.1 kcal/mol in piperidine to 6.3 kcal/mol in piperidine-d11 [15] [16].

The axial-equatorial energy difference in substituted piperidines decreases upon deuteration, with the deuterated species showing a 0.1 kcal/mol reduction in the preference for equatorial positioning [15]. This change reflects the altered zero-point energy contributions of axial versus equatorial carbon-deuterium bonds, with the reduced vibrational frequencies of deuterium bonds diminishing the energetic penalty associated with axial orientation.

Ring puckering amplitudes in piperidine-d11 are reduced by approximately 0.4 degrees compared to the protiated analogue, indicating a subtle stiffening of the ring structure upon deuteration [16]. This conformational change arises from the altered vibrational characteristics of carbon-deuterium bonds, which exhibit reduced amplitudes of vibrational motion compared to carbon-hydrogen bonds.

Bond angle deviations at the nitrogen center show systematic changes upon deuteration, with nitrogen-deuterium bonds exhibiting 0.2 degrees less deviation from ideal tetrahedral geometry [16]. This geometric alteration reflects the reduced vibrational amplitude of the nitrogen-deuterium bond and its influence on the overall molecular geometry.

Dihedral angle variations in the piperidine ring system decrease by 0.3 degrees upon deuteration, consistent with the reduced conformational flexibility of the deuterated molecule [16]. This change reflects the altered vibrational dynamics of carbon-deuterium bonds and their influence on torsional motion about carbon-carbon bonds.

The pseudorotation barrier in piperidine systems increases by 0.1 kcal/mol upon deuteration, indicating a modest stabilization of specific conformational states [16]. This change reflects the altered vibrational entropy contributions of deuterium-containing bonds and their influence on the relative energetics of different conformational states.

Bond Vibration Modifications

The replacement of hydrogen with deuterium in piperidine systems produces dramatic alterations in vibrational frequencies that reflect the fundamental relationship between atomic mass and vibrational motion. Carbon-hydrogen stretching frequencies in piperidine (2925 cm⁻¹ for axial and 2850 cm⁻¹ for equatorial positions) are reduced to 2141 cm⁻¹ and 2086 cm⁻¹, respectively, upon deuteration [17] [18].

The frequency ratio for carbon-hydrogen versus carbon-deuterium stretching vibrations (νH/νD = 1.37) closely approaches the theoretical maximum based on the reduced mass relationship [17] [18]. This near-ideal isotope effect confirms that the vibrational frequency shift arises primarily from the mass difference between hydrogen and deuterium rather than from electronic or structural changes.

Nitrogen-hydrogen stretching vibrations exhibit similar isotopic behavior, with the frequency decreasing from 3314 cm⁻¹ in piperidine to 2461 cm⁻¹ in piperidine-d11 [17]. The isotope ratio for nitrogen-hydrogen bonds (νH/νD = 1.35) is slightly smaller than that observed for carbon-hydrogen bonds, reflecting the different force constants associated with nitrogen-hydrogen versus carbon-hydrogen bonds.

Secondary isotope effects on carbon-carbon and carbon-nitrogen stretching vibrations are considerably smaller, with frequency ratios ranging from 1.02 to 1.03 [17]. These modest effects reflect the indirect influence of deuterium substitution on bonds that do not directly involve the isotopically substituted atoms.

Bending vibrations show isotope effects comparable to those observed for stretching vibrations, with carbon-hydrogen bending modes shifting from 1350 cm⁻¹ to 985 cm⁻¹ upon deuteration [17]. The frequency ratio for bending vibrations (νH/νD = 1.37) is identical to that observed for stretching vibrations, consistent with the primary dependence on reduced mass rather than vibrational mode type.

The scissoring vibrations of methylene groups exhibit similar isotopic behavior, with CH₂ scissoring at 1448 cm⁻¹ shifting to CD₂ scissoring at 1055 cm⁻¹ [17]. This 37% frequency reduction reflects the substantial contribution of hydrogen atom motion to these vibrational modes.

Nuclear Tunneling Phenomena

Nuclear tunneling in piperidine systems becomes increasingly important at low temperatures, where classical over-the-barrier processes become kinetically inaccessible. At 4 K, classical rate constants for hydrogen transfer reactions in piperidine systems are negligibly small (7.2 × 10⁻¹¹⁰ s⁻¹), while tunneling-corrected rate constants remain measurable (9.1 × 10⁻⁶ s⁻¹) [12] [19].

The temperature dependence of tunneling rates in piperidine systems deviates significantly from classical Arrhenius behavior, with tunneling correction factors ranging from 1.33 at 298 K to 1.3 × 10¹⁰⁴ at 4 K [12] [19]. This enormous temperature dependence reflects the increasing dominance of quantum mechanical tunneling as thermal energy becomes insufficient to surmount classical activation barriers.

Half-life calculations for tunneling processes in piperidine systems reveal the practical implications of quantum mechanical tunneling at low temperatures. At 30 K, the half-life for hydrogen transfer reactions is only 38 seconds, indicating that classical intermediates have fleeting existence under these conditions [12] [20].

Deuterium kinetic isotope effects in tunneling regimes exhibit unusual temperature dependence, with values ranging from 1.5 at 298 K to 15.2 at 250 K [12] [19]. These large isotope effects at low temperatures provide clear evidence for the importance of nuclear tunneling in piperidine systems and demonstrate the sensitivity of tunneling rates to isotopic mass.

The width of tunneling barriers in piperidine systems influences the magnitude of tunneling corrections, with narrower barriers exhibiting larger tunneling contributions [12] [19]. Computational studies reveal that the effective barrier width for hydrogen transfer in piperidine systems is approximately 1.2 Å, consistent with the observed tunneling behavior.

Heavy atom tunneling effects in piperidine systems extend beyond hydrogen transfer to include carbon and nitrogen tunneling contributions. Kinetic isotope effects for carbon-12 versus carbon-13 substitution reach values of 2.58 at 4 K, while nitrogen-14 versus nitrogen-15 effects achieve 2.99 under similar conditions [20] [21]. These substantial heavy atom isotope effects demonstrate that tunneling phenomena in piperidine systems involve motion of multiple atoms rather than simple hydrogen atom transfer.

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant